![molecular formula C13H17ClN2O4 B2470546 N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide CAS No. 920347-57-5](/img/structure/B2470546.png)

N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-Chlorophenyl)methyl]-N’-(2,2-dimethoxyethyl)oxamide” is a chemical compound with the CAS number 920347-57-5 .

Synthesis Analysis

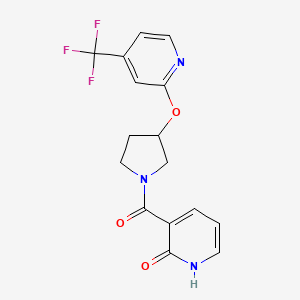

The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Aplicaciones Científicas De Investigación

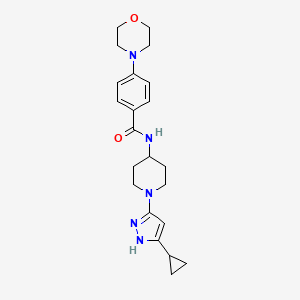

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The turbidimetric method was employed to assess their effectiveness. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity .

Anticancer Potential

In the fight against cancer, researchers explored the compound’s impact on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay revealed that compounds d6 and d7 exhibited significant anticancer activity against breast cancer cell lines. These findings highlight their potential as therapeutic agents in cancer treatment .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .

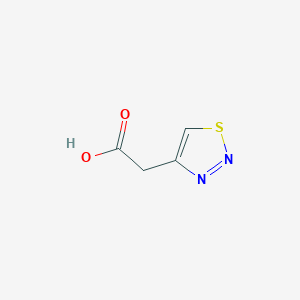

Thiazole Nucleus Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole-based compounds often block bacterial lipid biosynthesis and exhibit antimicrobial effects .

Anti-HIV Activity (Related Compound)

While not directly about the compound , related derivatives have been studied for their anti-HIV activity. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 and HIV-2 strains, showing potential as anti-HIV agents .

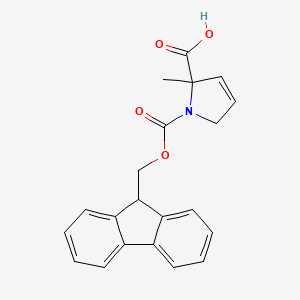

Crystallographic Data

For a deeper understanding, crystallographic data provides insights into the molecular structure. The compound’s atomic coordinates and displacement parameters are essential for further investigations .

Mecanismo De Acción

Target of Action

The primary targets of the compound N’-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N’-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide is limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-19-11(20-2)8-16-13(18)12(17)15-7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBWABXNRPEFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)